molecular formula C7H12F3NS B13008294 N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine

N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine

Cat. No.: B13008294
M. Wt: 199.24 g/mol
InChI Key: ONFRHXQDRLAPKN-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine is a chemical compound with the molecular formula C6H10F3NS. It is characterized by the presence of a trifluoromethyl group attached to a thietan-3-amine structure. This compound is primarily used in industrial and scientific research applications.

Properties

Molecular Formula

C7H12F3NS

Molecular Weight

199.24 g/mol

IUPAC Name

N-(3,3,3-trifluoro-2-methylpropyl)thietan-3-amine

InChI

InChI=1S/C7H12F3NS/c1-5(7(8,9)10)2-11-6-3-12-4-6/h5-6,11H,2-4H2,1H3

InChI Key

ONFRHXQDRLAPKN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine typically involves the reaction of 3,3,3-trifluoro-2-methylpropylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thietan-3-amine derivatives.

Scientific Research Applications

N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3,3-Trifluoro-2-methylpropyl)thietan-3-amine hydrochloride
  • 3,3,3-Trifluoro-2-methylpropylamine
  • Thietan-3-amine

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a thietan-3-amine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

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